molecular formula C16H19N5O4S2 B11244405 Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Cat. No.: B11244405
M. Wt: 409.5 g/mol
InChI Key: QWZSQWGPORKFEM-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}ACETATE is a complex organic compound that features a thiadiazole ring, a carbamoyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, introduction of the carbamoyl group, and esterification to form the ethyl ester.

    Formation of Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3,4-thiadiazole ring.

    Introduction of Carbamoyl Group: The carbamoyl group is introduced through a reaction with an isocyanate or carbamoyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}ACETATE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield primary or secondary amines.

Scientific Research Applications

ETHYL 2-{2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}ACETATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}ACETATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring and carbamoyl group are likely involved in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

ETHYL 2-{2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}ACETATE can be compared with other similar compounds, such as:

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Carbamoyl Derivatives: Compounds with carbamoyl groups attached to different heterocycles.

    Ethyl Esters: Compounds with ethyl ester groups but different core structures.

The uniqueness of ETHYL 2-{2-[(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}ACETATE lies in its combination of these functional groups, which imparts specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C16H19N5O4S2

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 2-[[2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C16H19N5O4S2/c1-3-25-13(23)8-17-12(22)9-26-16-21-20-15(27-16)19-14(24)18-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,17,22)(H2,18,19,20,24)

InChI Key

QWZSQWGPORKFEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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